2-(isobutyrylamino)-N-propylbenzamide
Description
2-(N-allylsulfamoyl)-N-propylbenzamide (C₁₃H₁₈N₂O₃S) is a secondary sulfonamide derivative synthesized via an ultrasound-assisted green chemistry approach, achieving a high yield of 94% . Its structure features an allylsulfamoyl group and a propylbenzamide moiety, stabilized by intramolecular N–H···O hydrogen bonds . Single-crystal X-ray diffraction confirmed a monoclinic crystal system (space group P2₁/c) with layered packing driven by intermolecular N–H···O, C–H···O, and C–H···π interactions . Density functional theory (DFT) calculations at the B3LYP/6–311 G(d,p) level revealed a HOMO-LUMO energy gap of 5.3828 eV, indicating moderate chemical reactivity .
Properties
IUPAC Name |
2-(2-methylpropanoylamino)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-9-15-14(18)11-7-5-6-8-12(11)16-13(17)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHJIMFZNKNFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isobutyrylamino)-N-propylbenzamide typically involves the reaction of isobutyryl chloride with N-propylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of isobutyryl chloride from isobutyric acid and thionyl chloride.
Step 2: Reaction of isobutyryl chloride with N-propylbenzamide in the presence of triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Isobutyrylamino)-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide as catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-(Isobutyrylamino)-N-propylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(isobutyrylamino)-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural and Electronic Properties (Table 1)
| Parameter | Experimental Data | DFT Calculation |
|---|---|---|
| Bond length: S1–O1 (Å) | 1.4327 | 1.4674 |
| Bond angle: S1–N1–C7 (°) | 113.3 | 114.2 |
| HOMO (eV) | — | -6.9656 |
| LUMO (eV) | — | -1.5828 |
| Dipole moment (D) | — | 4.12 |
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Physicochemical Properties
- 2-Amino-N-isopropylbenzamide (C₁₀H₁₄N₂O): Lacks the sulfamoyl group, resulting in reduced hydrogen-bonding capacity and lower polarity compared to 2-(N-allylsulfamoyl)-N-propylbenzamide.
Pharmacological Relevance
- Sulfonamide Derivatives: The allylsulfamoyl group in 2-(N-allylsulfamoyl)-N-propylbenzamide is critical for interactions with biological targets, such as carbonic anhydrase and metalloproteinases, due to its strong hydrogen-bonding and electron-withdrawing properties . In contrast, non-sulfonamide analogs (e.g., 2-amino-N-isopropylbenzamide) lack these interactions, reducing their therapeutic utility.
- Ultrasound-Assisted Synthesis : The green synthesis method for 2-(N-allylsulfamoyl)-N-propylbenzamide offers advantages over traditional sulfonamide synthesis routes, which often require toxic solvents and prolonged reaction times .
Crystallographic and Hirshfeld Surface Analysis (Table 2)
| Interaction Type | Contribution (%) | Distance Range (Å) |
|---|---|---|
| H···H | 59.2 | 1.10–2.20 |
| H···O/O···H | 23.5 | 1.50–2.40 |
| H···C/C···H | 14.6 | 2.40–3.00 |
| H···N/N···H | 1.7 | 1.70–2.60 |
The dominance of H···H interactions in 2-(N-allylsulfamoyl)-N-propylbenzamide highlights van der Waals-driven packing, whereas H···O interactions (23.5%) stabilize its layered structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
